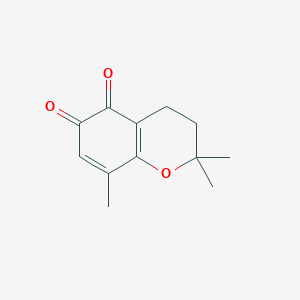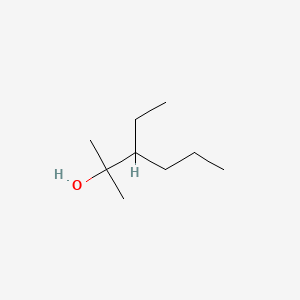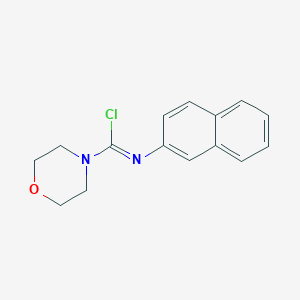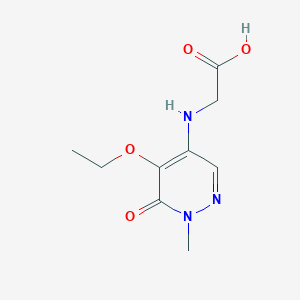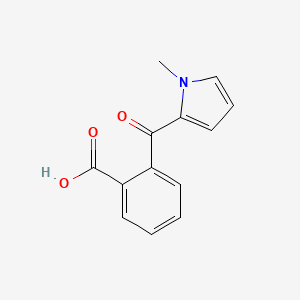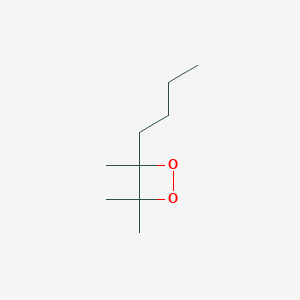
3-Butyl-3,4,4-trimethyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the cleavage of the peroxide bond.
Substitution: Substitution reactions can occur at the butyl or methyl groups, although these are less frequently studied.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Acetone and acetaldehyde are major products formed during the decomposition of this compound.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is used in chemiluminescence studies to understand the mechanisms of light emission in organic compounds .
Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and DNA damage in biological systems .
Industry: While industrial applications are limited, the compound’s chemiluminescent properties are of interest for developing new materials and sensors .
Wirkmechanismus
The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-Tetramethyl-1,2-dioxetane: Another stable dioxetane derivative known for its chemiluminescent properties.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: A hydroxyl-substituted dioxetane with similar chemiluminescent characteristics.
Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .
Eigenschaften
CAS-Nummer |
65360-13-6 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-butyl-3,4,4-trimethyldioxetane |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3 |
InChI-Schlüssel |
ZIFIUIIBCVDCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(OO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


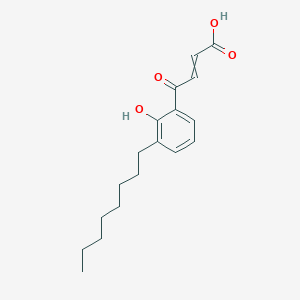
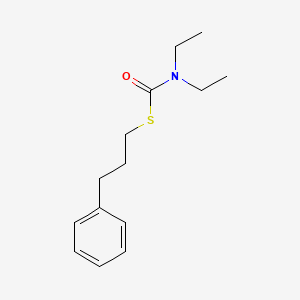
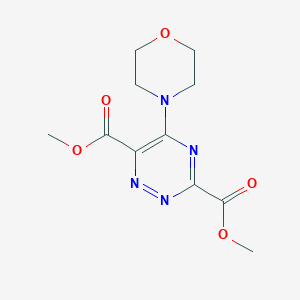
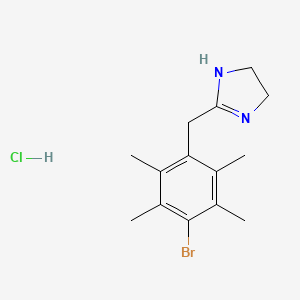
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
